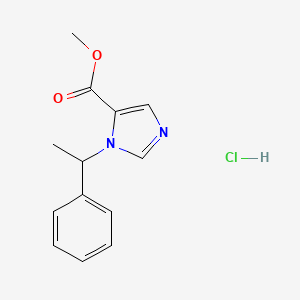

Metomidate hydrochloride

Description

The exact mass of the compound Metomidate hydrochloride is 266.0822054 g/mol and the complexity rating of the compound is 264. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 168403. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Metomidate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Metomidate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl 3-(1-phenylethyl)imidazole-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2.ClH/c1-10(11-6-4-3-5-7-11)15-9-14-8-12(15)13(16)17-2;/h3-10H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZEDTZKNEKPBGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2C=NC=C2C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0045707 | |

| Record name | Metomidate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36557-22-9, 2852-42-8, 35944-74-2 | |

| Record name | 1H-Imidazole-5-carboxylic acid, 1-(1-phenylethyl)-, methyl ester, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36557-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazole-5-carboxylic acid, 1-(alpha-methylbenzyl)-, methyl ester, hydrochloride, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002852428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hypnodil hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035944742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metomidate hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168403 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Metomidate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Metomidate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.260 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METOMIDATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SKV88232PJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Metomidate Hydrochloride

Introduction: The Significance of Metomidate Hydrochloride in Research and Medicine

Metomidate hydrochloride, the hydrochloride salt of methyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate, is a potent and selective inhibitor of the adrenal mitochondrial enzyme 11β-hydroxylase. This enzyme plays a critical role in the biosynthesis of cortisol and aldosterone. Its targeted mechanism of action makes metomidate a valuable tool in endocrinology research and as a diagnostic agent. In its radiolabeled form, such as [¹¹C]metomidate, it is utilized in positron emission tomography (PET) imaging to visualize and characterize adrenocortical tumors.[1]

This technical guide provides a comprehensive overview of the synthesis and purification of Metomidate hydrochloride, designed for researchers, scientists, and professionals in drug development. The methodologies described herein are grounded in established chemical principles and validated analytical techniques to ensure the production of a high-purity final compound suitable for research and preclinical applications.

Core Synthesis Pathway: A Rational Approach to Imidazole Construction

The synthesis of Metomidate hydrochloride is analogous to that of its close structural relative, etomidate, with the primary distinction being the use of a methyl ester functional group instead of an ethyl ester.[2] The core strategy involves the construction of the imidazole ring from the chiral amine, (R)-1-phenylethylamine, followed by functional group manipulations to yield the final product.

The selection of (R)-1-phenylethylamine as the starting material is crucial as the stereochemistry at this position is critical for the biological activity of the final compound. The synthesis proceeds through the formation of an N-substituted glycine methyl ester, which then undergoes formylation and cyclization to create the imidazole ring. A key intermediate in this pathway is the corresponding carboxylic acid, (R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid, which is then esterified to yield metomidate.[3]

Caption: Generalized synthetic pathway for Metomidate hydrochloride.

Detailed Experimental Protocols

The following protocols are adapted from established syntheses of analogous imidazole compounds and provide a comprehensive workflow for the preparation of Metomidate hydrochloride.[4]

Part 1: Synthesis of (R)-1-(1-Phenylethyl)-1H-imidazole-5-carboxylic Acid

-

Synthesis of (R)-N-(1-Phenylethyl)glycine Methyl Ester:

-

In a reaction vessel, combine (R)-1-phenylethylamine, toluene, and triethylamine.

-

Cool the mixture and slowly add methyl chloroacetate, maintaining the temperature below 40°C.

-

Heat the reaction mixture to 50-60°C and maintain for 8 hours. A precipitate will form.

-

Cool the mixture, filter the solids, and wash the filter cake with hot toluene.

-

Combine the organic phases and wash twice with purified water.

-

-

Synthesis of (R)-N-Formyl-N-(1-phenylethyl)glycine Methyl Ester:

-

To the (R)-N-(1-phenylethyl)glycine methyl ester in toluene, add formic acid (88%).

-

Heat the mixture to reflux for 2 hours.

-

Cool the reaction mixture and wash sequentially with purified water, saturated sodium bicarbonate solution, and again with purified water.

-

Dry the organic phase with anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure.

-

-

Cyclization and Saponification to (R)-1-(1-Phenylethyl)-1H-imidazole-5-carboxylic Acid:

-

The crude (R)-N-formyl-N-(1-phenylethyl)glycine methyl ester is then subjected to cyclization conditions, often involving a base and a source of the remaining imidazole ring atoms, followed by saponification of the methyl ester to the carboxylic acid. This step is a critical ring-forming reaction and conditions should be carefully controlled.

-

Part 2: Esterification to Metomidate and Salt Formation

-

Esterification to Metomidate (Free Base):

-

The (R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid is dissolved in an excess of methanol.

-

An acid catalyst (e.g., sulfuric acid or thionyl chloride) is added, and the mixture is refluxed until the reaction is complete (monitored by TLC or HPLC).

-

The excess methanol is removed under reduced pressure. The residue is dissolved in an appropriate organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate) to neutralize the acid catalyst, followed by water.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield crude Metomidate free base.

-

-

Formation of Metomidate Hydrochloride:

-

The crude Metomidate free base is dissolved in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).

-

A solution of hydrochloric acid in an anhydrous solvent (e.g., HCl in isopropanol or gaseous HCl) is added dropwise with stirring.

-

The Metomidate hydrochloride will precipitate out of the solution.

-

The solid is collected by filtration, washed with cold anhydrous solvent, and dried under vacuum to yield the final product.

-

Purification Methodologies: Ensuring High Purity

The purity of Metomidate hydrochloride is paramount for its application in research and as a potential pharmaceutical agent. A combination of purification techniques is often employed to remove impurities generated during the synthesis.

Crystallization

Crystallization is a powerful technique for purifying the final product and its intermediates. For Metomidate hydrochloride, a mixed-solvent system is often effective.

Protocol for Crystallization of Metomidate Hydrochloride:

-

Dissolve the crude Metomidate hydrochloride in a minimal amount of a hot solvent in which it is soluble (e.g., a mixture of an organic solvent like N,N-dimethylformamide and water).[5][6]

-

Slowly cool the solution to room temperature, and then further cool in an ice bath to induce crystallization.

-

If crystallization does not occur spontaneously, seeding with a small crystal of pure product can be beneficial.

-

Collect the crystals by filtration, wash with a cold, poor solvent (e.g., cold acetone or diethyl ether) to remove residual soluble impurities, and dry under vacuum.

Chromatographic Purification

For very high purity requirements or for the removal of closely related impurities, column chromatography or preparative High-Performance Liquid Chromatography (HPLC) can be employed.

-

Column Chromatography: A silica gel column with a suitable eluent system (e.g., a gradient of methanol in dichloromethane) can be used to purify the Metomidate free base before conversion to the hydrochloride salt.

-

Preparative HPLC: This technique offers the highest resolution for purification. For Metomidate, a reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic modifier (e.g., acetonitrile). The fractions containing the pure product are collected, and the solvent is removed to yield the purified compound.

Caption: Workflow for the purification and quality control of Metomidate hydrochloride.

Analytical Quality Control: Validation of Purity and Identity

Rigorous analytical testing is essential to confirm the identity and purity of the synthesized Metomidate hydrochloride.

| Analytical Technique | Purpose | Typical Parameters and Expected Results |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | Column: C18 reversed-phase. Mobile Phase: Acetonitrile/water with a buffer (e.g., phosphate buffer). Detection: UV at ~235-240 nm. Result: A single major peak corresponding to Metomidate with purity >98%. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation | ¹H NMR and ¹³C NMR: The spectra should be consistent with the chemical structure of Metomidate hydrochloride, showing the correct chemical shifts, integrations, and coupling patterns for all protons and carbons. |

| Mass Spectrometry (MS) | Molecular weight verification | Technique: Electrospray Ionization (ESI). Result: The observed mass-to-charge ratio (m/z) should correspond to the molecular ion of Metomidate. |

| Melting Point | Physical property characterization and purity indication | A sharp melting point range consistent with the literature value for pure Metomidate hydrochloride. |

Table 1: Key Analytical Methods for Quality Control of Metomidate Hydrochloride

Conclusion

The synthesis and purification of Metomidate hydrochloride require a multi-step process that leverages fundamental principles of organic chemistry. By carefully controlling reaction conditions and employing robust purification and analytical methodologies, a high-purity product suitable for demanding research and development applications can be reliably obtained. The protocols and workflows detailed in this guide provide a comprehensive framework for the successful laboratory-scale production of this important imidazole-based compound.

References

- BenchChem Technical Support Team. (2025, December).

- Mitterhauser, M., et al. (2025, January 15). Synthesis and quality-control of (R)

- (2023). Synthesis of O-methyl-11C]Metomidate ([11C]-MTO).

- (2019).

- Synthesis of (-)-1-(1-phenylethyl)-1H-imidazole-5-carbonyl chloride hydrochloride. Molbase.

- Analogues of Etomidate: Modifications Around Etomidate's Chiral Carbon and the Impact on In Vitro and In Vivo Pharmacology. NIH.

- (2005, June 10). 1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid [11C]methyl ester. NCBI.

- 1-((1R)-1-phenylethyl)-1H-imidazole-5-carboxylic acid. PubChem.

- Analytical Method Development and Validation for Methylphenidate Hydrochloride and its Impurities by Using RP-HPLC Method. ijrpr.

- Methyl 1H-imidazole-1-carboxyl

- Synthesis of (-)-ethyl 1-(1-phenylethyl)

- Crystalline forms of ethyl (R) -2-mercapto-1- (1-phenylethyl) -1H-imidazole-5-carboxylate.

- (2025, August 26). Methodology for the analysis of etomidate and its enantiomer by HPLC. Pharmacia.

- Methodology for the analysis of etomidate and its enantiomer by HPLC.

- Ultra Purification of Ionic Liquids by Melt Crystalliz

- methyl (R)-1-(1-phenylethyl)

- methyl (R)-1-(1-phenylethyl)

- (2021, June 18).

- Development and Validation of an HPLC Method Using an Experimental Design for Analysis of Amlodipine Besylate and Enalapril Male

- (2025, September 23). Chiral analysis of etomidate and metomidate enantiomers in hair by UHPLC-MS/MS: application to authentic human hair samples and enantiomeric fraction assessment. springermedicine.com.

- On the improvement of the determination of urinary 17-ketosteroid fractions utilizing liquid chromatography, as well as the significance of each fraction. PubMed.

- A kind of purification method of etomidate.

- Measuring method for etomidate related substances.

Sources

- 1. methyl (R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylate | 61045-91-8 [chemicalbook.com]

- 2. Analogues of Etomidate: Modifications Around Etomidate’s Chiral Carbon and the Impact on In Vitro and In Vivo Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-((1R)-1-phenylethyl)-1H-imidazole-5-carboxylic acid | C12H12N2O2 | CID 759856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Development and Validation of an HPLC Method Using an Experimental Design for Analysis of Amlodipine Besylate and Enalapril Maleate in a Fixed-dose Combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methodology for the analysis of etomidate and its enantiomer by HPLC [pharmacia.pensoft.net]

Metomidate hydrochloride CAS number 35944-74-2 technical data

An In-Depth Technical Guide to Metomidate Hydrochloride (CAS No. 35944-74-2)

Introduction: Beyond a Simple Sedative

Metomidate hydrochloride, an imidazole-based non-barbiturate hypnotic, represents a fascinating case study in targeted pharmacology.[1][2][3] Initially explored for its sedative properties, its true value for the modern researcher lies in its potent and highly selective inhibition of adrenal steroidogenesis.[4][5] This guide moves beyond surface-level descriptions to provide drug development professionals and researchers with a deep, mechanistic understanding of Metomidate, its applications, and the technical considerations for its use. We will explore the causality behind its biological activity, from the interaction of its imidazole ring with cytochrome P450 enzymes to its practical applications in diagnostic imaging and veterinary science.[4][6]

Unlike its structural analogue, etomidate, which is primarily used as a general anesthetic due to its strong GABAergic effects, metomidate's hypnotic properties are significantly attenuated.[5] This distinction is not a limitation but rather its greatest asset, enabling its use as a precision tool for modulating and imaging the adrenal cortex with minimal systemic anesthetic complications.[5]

Part 1: Physicochemical and Pharmacological Profile

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. Metomidate hydrochloride is a racemic mixture, available as a white to off-white solid.[1][7]

Chemical and Physical Data

The key physicochemical properties of Metomidate hydrochloride are summarized below, providing a quick reference for formulation, storage, and handling.

| Property | Value | Source(s) |

| CAS Number | 35944-74-2 | [1][5][8][9] |

| Free Base CAS No. | 5377-20-8 | [5][10] |

| Molecular Formula | C₁₃H₁₄N₂O₂ • HCl | [5][7][9] |

| Molecular Weight | 266.72 g/mol | [5][7][8] |

| IUPAC Name | methyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate hydrochloride | [5] |

| Synonyms | Hypnodil, Aquacalm, R 7315, Etomidate Impurity B | [5][9][10] |

| Melting Point | 173-174 °C | [1][8][11] |

| Appearance | White to Off-White Solid | [1] |

| Solubility | Soluble in PBS (pH 7.2) and DMSO; Sparingly soluble in Ethanol | [5][9] |

| Storage | Short term (weeks): 0 - 4 °C; Long term (years): -20 °C. Store in a dry, dark place. | [5][9] |

Pharmacological Profile

Metomidate's pharmacological activity is dominated by its endocrine effects. Its sedative properties, while present, are secondary to its primary mechanism of action.

| Parameter | Target(s) | Value | Effect | Source(s) |

| Primary Target | 11β-hydroxylase (CYP11B1) | Kᵢ ≈ 1–3 nM | Potent inhibition of cortisol synthesis | [4][5] |

| Secondary Target | Aldosterone synthase (CYP11B2) | Potent Inhibitor | Inhibition of aldosterone synthesis | [4][5] |

| Functional Assay | Human Adrenal Cells | IC₅₀ ≈ 2–10 nM | Inhibition of cortisol production | [5] |

| CNS Target | GABA-A Receptor | Attenuated modulation | Mild sedation/hypnosis | [5][12] |

Part 2: Core Mechanism of Action: Targeted Adrenal Suppression

The defining characteristic of metomidate is its potent and reversible inhibition of adrenal steroidogenesis.[4] This action is highly specific, targeting the final steps in the synthesis of crucial corticosteroids.

Inhibition of Cytochrome P450 11B Enzymes

The mechanism is centered on two key mitochondrial enzymes:

-

11β-hydroxylase (CYP11B1): This enzyme is responsible for the final conversion of 11-deoxycortisol to cortisol. Metomidate effectively blocks this step, leading to a rapid and dose-dependent decrease in cortisol production.[4]

-

Aldosterone Synthase (CYP11B2): A closely related enzyme, CYP11B2 is also inhibited by metomidate, suppressing the production of aldosterone.[4][5]

The causality of this inhibition is attributed to the imidazole ring within the metomidate structure.[4] This nitrogen-containing ring interacts with the heme iron atom at the active site of the cytochrome P450 enzymes, reversibly preventing them from carrying out their hydroxylation function. This targeted interaction explains the high potency and selectivity of the drug.[4]

Comparison with Etomidate

While structurally similar, the pharmacological divergence between metomidate and etomidate is critical. Etomidate is a potent positive allosteric modulator of GABA-A receptors, which underlies its powerful anesthetic effects.[12] Metomidate shares this property but to a much lesser extent.[5] This reduced GABAergic activity makes it unsuitable as a sole general anesthetic but ideal for applications where adrenal suppression is desired without deep sedation.[5]

Part 3: Key Applications in Research and Diagnostics

Metomidate's unique profile has established its importance in two primary fields: veterinary medicine and diagnostic molecular imaging.

Veterinary Medicine: An Anesthetic for Aquatic Species

In aquaculture and for ornamental fish, handling and transport are significant stressors that can lead to increased mortality.[13] Metomidate is used as an immersion anesthetic to mitigate this stress response.[1][13]

-

Mechanism: By preventing the stress-induced spike in cortisol, Metomidate improves survival rates and the overall condition of the fish upon arrival.[4][13]

-

Application: It is added to shipping water at low concentrations (e.g., 0.2-1.0 mg/L).[13]

-

Causality: The choice of Metomidate over other anesthetics is due to its targeted anti-stress effect. While it provides sedation, its primary benefit in this context is the direct biochemical suppression of cortisol, which is the key mediator of the negative physiological effects of stress in fish.[4] It is important to note that efficacy can be species-specific.[4][13]

Diagnostic Imaging: A PET Tracer for Adrenocortical Tumors

The high affinity and specificity of Metomidate for CYP11B1 and CYP11B2 make it an ideal targeting agent for molecular imaging.[4][5]

-

Radiolabeling: When labeled with a positron-emitting isotope, such as Carbon-11 (¹¹C), it becomes the radiotracer [¹¹C]metomidate.[4][5]

-

Application: [¹¹C]metomidate Positron Emission Tomography (PET) is used to non-invasively identify and characterize tumors of adrenocortical origin.[4][14] Because these tumor cells often overexpress CYP11B enzymes, the tracer accumulates at these sites, allowing for precise localization.

-

Clinical Significance: This technique is valuable for differentiating benign from malignant adrenal lesions and for guiding treatment decisions in conditions like Cushing's syndrome and primary aldosteronism.[5]

Part 4: Synthesis and Analysis

For drug development professionals, understanding the synthesis and analytical control of a compound is paramount.

General Synthesis Route

While specific proprietary synthesis protocols may vary, the synthesis of imidazole carboxylates like Metomidate generally follows established organic chemistry principles. The structure can be conceptually deconstructed into the imidazole core, the methyl ester, and the chiral phenylethyl group. Synthesis often involves building the substituted imidazole ring first, followed by N-alkylation with the appropriate phenylethyl derivative.[15][16] The hydrochloride salt is then typically formed by treating the free base with hydrochloric acid.[17]

Analytical Methodologies: Ensuring Purity and Identity

Analytical validation is crucial for research and quality control. Metomidate hydrochloride and its related substances can be reliably analyzed using modern chromatographic techniques.[10][18][19]

Workflow: Purity Analysis by Reverse-Phase HPLC (RP-HPLC)

This protocol describes a standard method for determining the purity of a Metomidate hydrochloride sample. The choice of a C18 column is based on the compound's moderate hydrophobicity, while UV detection is suitable due to the presence of a chromophore (the phenyl and imidazole rings).

Step-by-Step Protocol:

-

Preparation of Mobile Phase: Prepare a suitable mobile phase, for example, a mixture of a phosphate buffer (pH adjusted to ~7.8-8.2) and acetonitrile.[19] The exact ratio (e.g., 70:30 buffer:acetonitrile) should be optimized for best peak shape and resolution.[20] Filter and degas the mobile phase before use.

-

Standard Solution Preparation: Accurately weigh about 10 mg of Metomidate Hydrochloride USP Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a solution of approximately 0.1 mg/mL.

-

Sample Solution Preparation: Prepare the sample solution in the same manner as the Standard Solution.

-

Chromatographic Conditions: Set up the HPLC system with the following parameters. These are typical starting points and must be validated for a specific system.

| Parameter | Recommended Setting | Rationale |

| Column | C18, 100 x 4.6 mm, 3.0 µm | Good retention for moderately polar compounds. |

| Mobile Phase | Acetonitrile:Phosphate Buffer (e.g., 30:70 v/v) | Provides adequate separation from polar and non-polar impurities. |

| Flow Rate | 1.0 - 1.5 mL/min | Balances run time with separation efficiency.[20] |

| Column Temp. | 30 - 40 °C | Ensures reproducible retention times.[19][20] |

| Detection | UV at 215 nm or 235 nm | Wavelengths of good absorbance for the aromatic system.[19][20] |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

-

Analysis: Inject the standard and sample solutions into the chromatograph. Identify the Metomidate peak based on the retention time of the reference standard.

-

Calculation: Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

For detecting trace amounts in biological matrices like hair, more sensitive techniques such as Ultra-Performance Liquid Chromatography with tandem mass spectrometry (UPLC-MS/MS) are required.[18][21]

References

-

What is Metomidate used for? - Patsnap Synapse. Patsnap Synapse. [Link]

-

What is the mechanism of Metomidate? - Patsnap Synapse. Patsnap Synapse. [Link]

-

Spectroscopic studies. Part VIII. Infrared spectra and structure of methyl acetimidate and methyl acetimidate hydrochloride - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing). Royal Society of Chemistry. [Link]

-

MSDS - Metomidate Hydrochloride - KM Pharma Solution Private Limited. KM Pharma Solution Private Limited. [Link]

-

METOMIDATE HYDROCHLORIDE - precisionFDA. precisionFDA. [Link]

-

Metomidate Hydrochloride | 35944-74-2 - SynZeal. SynZeal. [Link]

-

Synthesis of (R)‐(+)‐3H‐etomidate - ResearchGate. ResearchGate. [Link]

-

Investigational use of metomidate hydrochloride as a shipping additive for two ornamental fishes - PubMed. National Center for Biotechnology Information. [Link]

-

Analogues of Etomidate: Modifications Around Etomidate's Chiral Carbon and the Impact on In Vitro and In Vivo Pharmacology - NIH. National Center for Biotechnology Information. [Link]

-

(R)-Metomidate hydrochloride - Small molecules & peptides - Products. ABX advanced biochemical compounds GmbH. [Link]

-

Analytical Method Development and Validation for Methylphenidate Hydrochloride and its Impurities by Using RP-HPLC Method - ijrpr. International Journal of Research and Publication and Reviews. [Link]

-

Metomidate Hydrochloride - Cleanchem. Cleanchem. [Link]

-

Metomidate | C13H14N2O2 | CID 21474 - PubChem - NIH. National Center for Biotechnology Information. [Link]

- CA2861071A1 - Etomidate and metomidate derivatives and their use as anesthetics - Google Patents.

-

Detection and quantification of etomidate and metomidate in human hairs by ultraperformance liquid chromatography with triple quadrupole mass spectrometry (UPLC-MS/MS) - PubMed. National Center for Biotechnology Information. [Link]

-

Cas 35944-74-2,METOMIDATEHYDROCHLORIDE - LookChem. LookChem. [Link]

-

Simultaneous Determination of Etomidate and Its Major Metabolite, Etomidate Acid, in Urine Using Dilute and Shoot Liquid Chromatography–Tandem Mass Spectrometry - MDPI. MDPI. [Link]

-

Metomidate - Wikipedia. Wikipedia. [Link]

-

Metomidate Hydrochloride-impurities - Pharmaffiliates. Pharmaffiliates. [Link]

-

Infrared spectra of (a) ethylphenidate HCl and (b) methylphenidate HCl. - ResearchGate. ResearchGate. [Link]

- CN104569264A - Measuring method for etomidate related substances - Google Patents.

-

Metomidate Hydrochloride CAS#: 35944-74-2; ChemWhat Code: 1473304. ChemWhat. [Link]

-

Chiral analysis of etomidate and metomidate enantiomers in hair by UHPLC-MS/MS: application to authentic human hair samples and enantiomeric fraction assessment | springermedicine.com. Springer Nature. [Link]

-

Methyl 3-(1-phenylethyl)imidazole-4-carboxylate;hydrochloride - PubChem - NIH. National Center for Biotechnology Information. [Link]

Sources

- 1. Metomidate Hydrochloride | 35944-74-2 [chemicalbook.com]

- 2. Metomidate - Wikipedia [en.wikipedia.org]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Metomidate hydrochloride | 35944-74-2 | Benchchem [benchchem.com]

- 5. medkoo.com [medkoo.com]

- 6. What is Metomidate used for? [synapse.patsnap.com]

- 7. GSRS [precision.fda.gov]

- 8. Metomidate hydrochloride | 35944-74-2 | KBA94474 [biosynth.com]

- 9. caymanchem.com [caymanchem.com]

- 10. Metomidate Hydrochloride | 35944-74-2 | SynZeal [synzeal.com]

- 11. lookchem.com [lookchem.com]

- 12. What is the mechanism of Metomidate? [synapse.patsnap.com]

- 13. Investigational use of metomidate hydrochloride as a shipping additive for two ornamental fishes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Small molecules & peptides - Products [abx.de]

- 15. researchgate.net [researchgate.net]

- 16. Analogues of Etomidate: Modifications Around Etomidate’s Chiral Carbon and the Impact on In Vitro and In Vivo Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 17. CA2861071A1 - Etomidate and metomidate derivatives and their use as anesthetics - Google Patents [patents.google.com]

- 18. Detection and quantification of etomidate and metomidate in human hairs by ultraperformance liquid chromatography with triple quadrupole mass spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. CN104569264A - Measuring method for etomidate related substances - Google Patents [patents.google.com]

- 20. ijrpr.com [ijrpr.com]

- 21. Etomidate | Chiral analysis of etomidate and metomidate enantiomers in hair by UHPLC-MS/MS: application to authentic human hair samples and enantiomeric fraction assessment | springermedicine.com [springermedicine.com]

Metomidate: A Technical Guide to its Discovery, Mechanism, and Application as a Research Compound

This in-depth technical guide provides a comprehensive overview of metomidate, a compound with a unique dual mechanism of action that has carved a distinct niche in both veterinary medicine and advanced biomedical research. We will delve into its historical discovery, explore its molecular interactions, and detail its application as a powerful tool for investigating the endocrine stress response and for the diagnostic imaging of adrenal pathologies. This document is intended for researchers, scientists, and drug development professionals seeking a deep, actionable understanding of metomidate.

The Genesis of an Imidazole: Discovery and Historical Context

Metomidate, a non-barbiturate imidazole derivative, was first synthesized and reported by Janssen Pharmaceutica in 1965.[1][2] Its development emerged from a broader exploration of imidazole-based compounds, which also led to the discovery of its close and more widely known analogue, etomidate, in 1964.[2][3] Initially, metomidate was introduced in Europe for its sedative-hypnotic properties in both human and veterinary medicine under the trade names Hypnodil and Nokemyl.[1][4]

The trajectory of metomidate's use, however, was significantly influenced by a pivotal discovery related to etomidate. Researchers found that etomidate potently suppressed adrenocortical function, a finding that raised safety concerns and limited its long-term use as a sedative in critically ill patients.[2][5][6] This very side effect, however, opened a new and enduring chapter for both etomidate and metomidate as research compounds. The ability to reversibly inhibit steroidogenesis provided scientists with a chemical tool to probe the intricacies of the adrenal axis. Metomidate, being the methyl ester of etomidate, shared this property and has since been refined for applications where this specific interaction is not a side effect, but the primary desired effect.[7][8]

Physicochemical Properties and Synthesis

Metomidate is chemically known as methyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate.[1] It is a synthetic compound characterized by an imidazole ring, which is crucial for its pharmacological activity.[8]

| Property | Value |

| Chemical Formula | C₁₃H₁₄N₂O₂ |

| Molar Mass | 230.267 g·mol⁻¹ |

| CAS Number | 5377-20-8 |

| Class | Imidazole derivative, non-barbiturate hypnotic |

The synthesis of radiolabeled metomidate, particularly [¹¹C]metomidate, has been a key development for its use in diagnostic imaging. The synthesis generally involves the reaction of [¹¹C]methyl iodide with the corresponding free acid precursor of metomidate.[9] This allows for the production of a positron-emitting tracer for use in Positron Emission Tomography (PET).[9]

A Dual-Faceted Mechanism of Action

Metomidate's utility as a research compound stems from its two distinct pharmacological actions: modulation of the GABAᴀ receptor and potent inhibition of adrenal steroidogenesis.

GABAergic Hypnotic Effects

Similar to other imidazole-based anesthetics like etomidate, metomidate acts as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) type A receptor.[8][10] GABA is the primary inhibitory neurotransmitter in the central nervous system.[10]

-

Binding: Metomidate binds to a specific site on the GABAᴀ receptor complex.[10]

-

Potentiation: This binding enhances the receptor's affinity for GABA.[10]

-

Inhibition: The increased GABA binding leads to a greater influx of chloride ions into the neuron, causing hyperpolarization of the cell membrane.[10]

-

Effect: This hyperpolarization makes it more difficult for the neuron to fire an action potential, resulting in widespread neural inhibition, which manifests as sedation and hypnosis.[10]

Metomidate is characterized by a rapid onset and a relatively short duration of action, making it suitable for procedures requiring brief anesthesia.[4][8] However, its hypnotic potency is considered less than that of etomidate.[5]

Caption: Metomidate's GABAergic mechanism of action.

Potent and Selective Adrenal Suppression

The most defining characteristic of metomidate in a research context is its potent and selective inhibition of key enzymes in the adrenal steroidogenesis pathway.[4][11]

Specifically, metomidate targets two mitochondrial cytochrome P450 enzymes:

-

11β-hydroxylase (CYP11B1): This enzyme is responsible for the final step in the synthesis of cortisol.[4][11]

-

Aldosterone synthase (CYP11B2): This enzyme catalyzes the final steps in the synthesis of aldosterone.[7][11]

The imidazole ring of metomidate is thought to bind to the heme iron within the active site of these enzymes, effectively blocking their function.[2] This leads to a rapid decrease in the production of cortisol and aldosterone.[12][13][14][15] Consequently, there is an accumulation of precursor molecules, such as 11-deoxycortisol and 17-hydroxyprogesterone.[12][13] This specific and potent inhibition makes metomidate an invaluable tool for studying the physiological roles of glucocorticoids and mineralocorticoids. In functional assays, metomidate has been shown to inhibit cortisol production in human adrenal cells with an IC₅₀ value in the low nanomolar range (around 2–10 nM).[11]

References

- 1. Metomidate - Wikipedia [en.wikipedia.org]

- 2. Metomidate hydrochloride | 35944-74-2 | Benchchem [benchchem.com]

- 3. Etomidate - Wikipedia [en.wikipedia.org]

- 4. What is Metomidate used for? [synapse.patsnap.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Frontiers | Recent progress in the development of etomidate analogues [frontiersin.org]

- 7. Metomidate-Based Imaging of Adrenal Masses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CAS 5377-20-8: Metomidate | CymitQuimica [cymitquimica.com]

- 9. researchgate.net [researchgate.net]

- 10. What is the mechanism of Metomidate? [synapse.patsnap.com]

- 11. medkoo.com [medkoo.com]

- 12. Etomidate suppresses adrenocortical function by inhibition of 11 beta-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of etomidate on cortisol biosynthesis: site of action after induction of anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The inhibition by etomidate of the 11 beta-hydroxylation of cortisol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibition of adrenal steroidogenesis by the anesthetic etomidate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Molecular Structure and Structure-Activity Relationship of Metomidate Hydrochloride

Prepared by: Gemini, Senior Application Scientist

Abstract

Metomidate hydrochloride, a carboxylated imidazole derivative, serves as a critical tool in both veterinary medicine and advanced biomedical research. While structurally related to the anesthetic etomidate, its distinct pharmacological profile is dictated by subtle molecular differences. This guide provides an in-depth analysis of the molecular architecture of metomidate hydrochloride, its stereochemical nuances, and its physicochemical properties. We will explore its primary mechanism of action as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, which mediates its hypnotic effects. A significant focus of this document is the comprehensive exploration of the Structure-Activity Relationship (SAR) of metomidate and its analogs. This analysis is framed around the persistent challenge in the field: dissociating the desired hypnotic activity from the potent, off-target inhibition of adrenocortical steroidogenesis via the 11β-hydroxylase enzyme. We will dissect how modifications to the chiral center, the ester linkage, and the aromatic ring influence on-target potency versus off-target effects. This guide also provides detailed, field-proven experimental protocols for assessing GABA-A receptor modulation, in vivo hypnotic potency, and adrenocortical function, offering a practical framework for researchers in drug development.

Introduction to Metomidate Hydrochloride

Discovered by Janssen Pharmaceutica in 1965, metomidate is a non-barbiturate, short-acting sedative-hypnotic.[1] It is the methyl ester analog of the well-known intravenous anesthetic, etomidate. While etomidate found widespread use in human medicine for anesthesia induction, metomidate has been primarily utilized in veterinary medicine, particularly in fish and other ectotherms.[2] Beyond its clinical applications, metomidate, especially in its radiolabeled form ([¹¹C]-metomidate), has emerged as a powerful research tool and diagnostic agent for Positron Emission Tomography (PET) imaging of adrenocortical tumors, owing to its high affinity for adrenal steroidogenic enzymes.[2]

The central challenge and the primary driver of research into metomidate and its analogs is its dual pharmacology. Its hypnotic effects are mediated by the GABA-A receptor, but its imidazole structure also confers potent inhibitory activity against 11β-hydroxylase (CYP11B1), a critical enzyme in the synthesis of cortisol.[3] This leads to adrenocortical suppression, a significant side effect that limits its systemic use.[4] This guide dissects the molecular features responsible for this dual activity, providing a comprehensive overview of the SAR that guides the rational design of next-generation anesthetics with improved safety profiles.

Molecular Structure and Physicochemical Properties

A thorough understanding of metomidate's physical and chemical properties is fundamental to interpreting its pharmacokinetics, pharmacodynamics, and the rationale behind analog design.

Chemical Identity

Metomidate hydrochloride is the hydrochloride salt of methyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate.[5] As a salt, it exhibits improved solubility and stability for formulation.

Stereochemistry: The Critical (R)-Enantiomer

Like its counterpart etomidate, metomidate possesses a single chiral center at the α-carbon of the phenylethyl group.[6] Consequently, it exists as two enantiomers: (R)-metomidate and (S)-metomidate. The commercially available form is typically a racemic mixture, denoted as (±)-metomidate hydrochloride.[7]

Crucially, the biological activity of metomidate is highly stereospecific. The hypnotic potency is almost exclusively associated with the (R)-enantiomer.[8][9] This stereoselectivity is also observed, though to a lesser degree, in its inhibition of adrenocortical function.[10] This disparity in stereoselective potency for its on-target (hypnotic) and off-target (adrenal) effects is a cornerstone of its SAR and a key area of exploration for developing safer analogs.

Physicochemical Characteristics

The physicochemical properties of metomidate dictate its absorption, distribution, metabolism, and excretion (ADME) profile. Its lipophilic nature is essential for crossing the blood-brain barrier to exert its effects on the central nervous system.[3]

| Property | Value | Source(s) | Significance |

| IUPAC Name | methyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate hydrochloride | [5][11] | Unambiguous chemical identifier. |

| CAS Number | 35944-74-2 (HCl salt, racemic) | [12][13] | Unique registry number for the racemic hydrochloride salt. |

| Molecular Formula | C₁₃H₁₄N₂O₂·HCl | [11][12] | Defines the elemental composition. |

| Molecular Weight | 266.72 g/mol | [12][13] | Mass of one mole of the substance. |

| pKa | ~4.2 - 4.5 (as free base) | [9][14] | As a weak base, it is largely unionized and lipid-soluble at physiological pH, facilitating membrane passage. |

| LogP (Octanol/Water) | ~2.7 - 3.0 (for related etomidate) | [15][16] | Indicates high lipophilicity, crucial for blood-brain barrier penetration and rapid onset of action. |

| Melting Point | 173-174 °C | [12][17] | A key physical characteristic for identification and purity assessment. |

| Solubility | Soluble in PBS (pH 7.2); Sparingly soluble in DMSO and Ethanol | [18] | Important for formulation and in vitro assay preparation. |

Mechanism of Action: The GABA-A Receptor Interaction

The primary hypnotic and sedative effects of metomidate are mediated through its interaction with the GABA-A receptor, the principal inhibitory neurotransmitter receptor in the mammalian central nervous system.

The GABA-A Receptor Target

GABA-A receptors are pentameric ligand-gated ion channels, forming a central chloride (Cl⁻) selective pore.[8] When the endogenous ligand, GABA, binds to the receptor, the channel opens, allowing Cl⁻ ions to flow into the neuron. This influx of negative ions causes hyperpolarization of the cell membrane, making it less likely to fire an action potential and thus producing an inhibitory effect.[13]

Binding Site and Allosteric Modulation

Metomidate does not bind to the same site as GABA. Instead, it acts as a positive allosteric modulator, binding to a distinct site on the receptor complex.[18] This binding site is located within the transmembrane domain, at the interface between the β and α subunits.[19] Photolabeling studies with etomidate analogs have identified specific amino acid residues, namely Met-236 on the α subunit's M1 helix and Met-286 on the β subunit's M3 helix, as key components of this binding pocket.[19]

Binding of metomidate to this site does not open the channel directly at low concentrations. Instead, it enhances the effect of GABA by increasing the receptor's affinity for its natural ligand.[13] This potentiation means that in the presence of metomidate, a lower concentration of GABA is required to open the chloride channel, leading to enhanced neuronal inhibition and resulting in sedation and hypnosis.[17] At higher concentrations, metomidate can directly activate the GABA-A receptor, opening the channel even in the absence of GABA.[11]

Conclusion and Future Directions

Metomidate hydrochloride remains a molecule of significant interest due to the clear dichotomy between its desired hypnotic effects and its problematic endocrine side effects. The extensive SAR studies conducted on its scaffold have provided invaluable insights into the distinct structural requirements for modulating the GABA-A receptor versus inhibiting 11β-hydroxylase. The critical role of the chiral center and the strategic targeting of the ester linkage for rapid metabolism have paved the way for the development of next-generation anesthetics. Analogs such as CPMM and ET-26 represent promising steps towards achieving the ideal anesthetic profile: rapid onset, hemodynamic stability, and a complete absence of adrenocortical suppression. [5][6]Future research will likely focus on further refining this therapeutic window, potentially through novel modifications that decrease intrinsic affinity for 11β-hydroxylase while retaining or even enhancing potency at the GABA-A receptor, ultimately leading to safer anesthetic agents for a wide range of clinical applications.

References

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Etomidate? Retrieved from [Link]

-

Husain, S. S., et al. (2014). Analogues of Etomidate: Modifications Around Etomidate's Chiral Carbon and the Impact on In Vitro and In Vivo Pharmacology. Anesthesiology, 120(4), 865-875. Retrieved from [Link]

-

JoVE. (2013, October 16). Assessing Changes in Volatile General Anesthetic Sensitivity of Mice after Local or Systemic Pharmacological Intervention. Retrieved from [Link]

-

Stewart, D. S., et al. (2011). The Two Etomidate Sites in α1β2γ2 GABAA Receptors Contribute Equally and Non-cooperatively to Modulation of Channel Gating. Molecular Pharmacology, 79(3), 461-469. Retrieved from [Link]

-

Li, G. D., et al. (2011). GABAA Receptor Modulation by Etomidate Analogues. Anesthesiology, 115(4), 760-769. Retrieved from [Link]

-

Atucha, E., et al. (2009). Structure-activity relationship of etomidate derivatives at the GABA(A) receptor: Comparison with binding to 11beta-hydroxylase. Bioorganic & Medicinal Chemistry Letters, 19(15), 4284-4287. Retrieved from [Link]

-

SynZeal. (n.d.). Metomidate Hydrochloride | 35944-74-2. Retrieved from [Link]

-

Zhang, W., et al. (2017). Metabolite-inactive etomidate analogues alleviating suppression on adrenal function in Beagle dogs. European Journal of Pharmaceutical Sciences, 99, 290-296. Retrieved from [Link]

-

Van Hamme, M. J., et al. (1986). [Pharmacokinetics of etomidate]. Annales Francaises d'Anesthesie et de Reanimation, 5(4), 347-356. Retrieved from [Link]

-

Raines, D. E., & Forman, S. A. (2018). Anesthetic Drug Discovery and Development: A Case Study of Novel Etomidate Analogs. Methods in Enzymology, 602, 357-380. Retrieved from [Link]

-

Li, G. D., et al. (2006). Identification of a GABAA receptor anesthetic binding site at subunit interfaces by photolabeling with an etomidate analog. The Journal of Neuroscience, 26(45), 11599-11605. Retrieved from [Link]

-

Guan, B., et al. (2016). Two-Electrode Voltage Clamp. In Ion Channels (pp. 81-91). Humana Press. Retrieved from [Link]

-

Chisholm, J., & Pang, D. S. J. (2021). Consistency in Reporting of Loss of Righting Reflex for Assessment of General Anesthesia in Rats and Mice: A Systematic Review. Journal of the American Association for Laboratory Animal Science, 60(5), 509-519. Retrieved from [Link]

-

Forman, S. A. (2011). Clinical and Molecular Pharmacology of Etomidate. Anesthesiology, 114(3), 695-707. Retrieved from [Link]

-

Wikipedia. (n.d.). ACTH stimulation test. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Etomidate. PubChem Compound Summary for CID 667484. Retrieved from [Link]

-

MediMabs. (n.d.). Corticosterone ELISA Kit Instructions. Retrieved from [Link]

-

Wikipedia. (n.d.). Metomidate. Retrieved from [Link]

-

Wikipedia. (n.d.). Etomidate. Retrieved from [Link]

-

Wang, Y., et al. (2016). Pretreatment with low dose etomidate prevents etomidate-induced rat adrenal insufficiency by regulating oxidative stress-related MAPKs and apoptosis. International Journal of Clinical and Experimental Medicine, 9(11), 21359-21368. Retrieved from [Link]

-

Preziosi, P., et al. (1987). Adrenocortical suppression and other endocrine effects of etomidate. Journal of Endocrinological Investigation, 10(6), 653-664. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Metomidate. PubChem Compound Summary for CID 21474. Retrieved from [Link]

-

van der Spek, A., & Vereecke, H. (2019). Etomidate and its Analogs: A Review of Pharmacokinetics and Pharmacodynamics. Current Pharmaceutical Design, 25(3), 253-261. Retrieved from [Link]

-

E-Meducation. (2015, August). How does etomidate influence the production of cortisol by the adrenal gland? Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Rat Corticosterone ELISA Kit | Crystal Chem [crystalchem.com]

- 3. medimabs.com [medimabs.com]

- 4. bio-protocol.org [bio-protocol.org]

- 5. bio-protocol.org [bio-protocol.org]

- 6. ucalgary.scholaris.ca [ucalgary.scholaris.ca]

- 7. researchgate.net [researchgate.net]

- 8. Rat Corticosterone Rapid ELISA Kit (EELR016) - Invitrogen [thermofisher.com]

- 9. sceti.co.jp [sceti.co.jp]

- 10. novamedline.com [novamedline.com]

- 11. Mouse Anesthesia: The Art and Science - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comparative analysis of ACTH and corticosterone sampling methods in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Assessing Changes in Volatile General Anesthetic Sensitivity of Mice after Local or Systemic Pharmacological Intervention [jove.com]

- 14. Video: Assessing Changes in Volatile General Anesthetic Sensitivity of Mice after Local or Systemic Pharmacological Intervention [jove.com]

- 15. multichannelsystems.com [multichannelsystems.com]

- 16. ACTH stimulation test - Wikipedia [en.wikipedia.org]

- 17. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]

- 18. Consistency in Reporting of Loss of Righting Reflex for Assessment of General Anesthesia in Rats and Mice: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

A Technical Guide to the Chemical and Pharmacological Distinctions Between Metomidate and Etomidate

Executive Summary

Etomidate and metomidate are structurally analogous imidazole-based compounds, each possessing distinct pharmacological profiles that dictate their primary applications in clinical and research settings. While both interact with GABA-A receptors to produce sedation and inhibit adrenal steroidogenesis via 11β-hydroxylase, a subtle yet critical chemical difference—the substitution of an ethyl ester in etomidate for a methyl ester in metomidate—fundamentally alters their potency and selectivity. Etomidate is a potent hypnotic agent valued for its cardiovascular stability but limited by profound and persistent adrenal suppression.[1][2] Conversely, metomidate exhibits reduced hypnotic potency but greater selectivity for adrenal enzymes, rendering it a superior tool for diagnostic imaging of adrenocortical tissue and a subject of interest for therapeutic adrenal inhibition.[3] This guide provides an in-depth analysis of these chemical distinctions and their cascading effects on the structure-activity relationship, pharmacological action, and clinical utility of each compound.

The Anesthetic Archetype: Etomidate

Chemical Structure and Stereochemistry

Etomidate is the R-(+)-enantiomer of ethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate.[4] Its structure features a carboxylated imidazole ring and a single chiral carbon atom.[5][6] The anesthetic and hypnotic properties are almost exclusively attributed to the R-(+) isomer, which is 10 to 20 times more potent than its S-(-) counterpart.[7] This stereoselectivity is a critical feature for its interaction with its primary molecular target in the central nervous system.[7]

Mechanism of Action: GABA-A Receptor Modulation

Etomidate's primary hypnotic effect is mediated through its action as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the brain.[1][2][8] By binding to the receptor, etomidate enhances the affinity of GABA for its binding site, which increases the influx of chloride ions into the neuron.[9] This leads to hyperpolarization of the neuronal membrane, reduced excitability, and ultimately, sedation and hypnosis.[10][11] Receptors containing β2 and/or β3 subunits are particularly sensitive to etomidate.[7]

The Pharmacological Dichotomy: Cardiovascular Stability vs. Adrenocortical Suppression

Etomidate is distinguished from many other anesthetic induction agents by its remarkably stable cardiovascular profile.[1][8][9] It causes minimal depression of the cardiovascular or respiratory systems, making it a preferred agent for inducing anesthesia in hemodynamically unstable patients or those with significant cardiovascular disease.[5][9][12]

However, this benefit is offset by a significant and potentially dangerous side effect: potent suppression of the adrenocortical axis.[2] The imidazole ring of etomidate directly and reversibly inhibits 11β-hydroxylase (CYP11B1), a critical enzyme in the adrenal cortex responsible for the synthesis of cortisol and aldosterone.[13][14] A single induction dose can inhibit steroidogenesis for 6 to 12 hours, a duration that far outlasts its hypnotic effect.[5][7][15] This prolonged suppression has made etomidate unsuitable for continuous infusion for sedation in critically ill patients, as it can impair the patient's ability to mount an adequate stress response.[2][16][17]

The Diagnostic Analog: Metomidate

Chemical Structure

Metomidate, chemically named methyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate, is the methyl ester analog of etomidate.[3][18] It is typically supplied as a hydrochloride salt to improve water solubility.[3][19] Like etomidate, it is an imidazole derivative and shares the same core structure, with the exception of the ester group.[20][21]

Pharmacological Profile: A Shift Toward Adrenal Selectivity

The substitution of the ethyl group with a smaller methyl group results in a marked shift in pharmacological properties. Metomidate has a reduced hypnotic potency compared to etomidate.[3] While it still acts as a sedative, its primary characteristic is its potent and highly selective inhibition of adrenal steroidogenesis through the same mechanism as etomidate—inhibition of CYP11B enzymes.[3][22] Metomidate exhibits a high binding affinity for CYP11B1, with Ki values reported in the low nanomolar range.[3]

Primary Applications: From Anesthesia to Diagnostics

Due to its reduced hypnotic effects and enhanced selectivity for adrenal targets, metomidate's clinical utility has diverged from that of etomidate.[3] Its most prominent application is as a precursor for the radiotracer ¹¹C-metomidate, which is used in Positron Emission Tomography (PET) imaging to detect and localize tumors of adrenocortical origin.[3][20] The high uptake in adrenal cortical tissue allows for precise imaging of these tumors.[3] It is also used as a sedative-hypnotic agent in veterinary medicine, particularly as an anesthetic for fish.[14]

Comparative Analysis: A Tale of Two Esters

The Core Chemical Distinction

The fundamental difference between etomidate and metomidate lies in the alcohol moiety of the ester group at the 5-position of the imidazole ring. This seemingly minor change—a single methylene group (–CH₂–)—is responsible for the profound divergence in their pharmacological profiles.

Structure-Activity Relationship (SAR) Analysis

The change from an ethyl to a methyl ester influences the molecule's interaction with its biological targets.

-

GABA-A Receptor Binding: The larger ethyl group in etomidate appears to confer a more optimal conformation for potent binding to the allosteric site on the GABA-A receptor, resulting in greater hypnotic potency. The smaller methyl group of metomidate leads to a weaker interaction at this site.

-

11β-Hydroxylase Binding: Both molecules are potent inhibitors of 11β-hydroxylase, indicating the core imidazole and phenylethyl structures are primary drivers of this interaction.[23][24] However, the altered electronics and sterics of the ester group may contribute to metomidate's improved selectivity, making it a more focused adrenal-targeting agent relative to its hypnotic effects.[3]

-

Metabolism: Both compounds are rapidly metabolized by hepatic and plasma esterases, which hydrolyze the ester bond to form an inactive carboxylic acid metabolite.[2][8] The development of newer analogs has focused on modifying this ester group to create "soft" drugs with ultra-rapid metabolism, aiming to reduce the duration of adrenocortical suppression while preserving hypnotic effects.[13][25]

Summary of Key Chemical and Pharmacological Differences

| Feature | Metomidate Hydrochloride | Etomidate |

| IUPAC Name | methyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate hydrochloride[3] | ethyl 1-[(1R)-1-phenylethyl]-1H-imidazole-5-carboxylate[4] |

| Chemical Formula | C₁₃H₁₅ClN₂O₂[26] | C₁₄H₁₆N₂O₂[4] |

| Molecular Weight | 266.73 g/mol [3] | 244.29 g/mol [27] |

| Key Structural Group | Methyl Ester | Ethyl Ester |

| Primary Target (Hypnosis) | GABA-A Receptor (Lower Potency)[3] | GABA-A Receptor (Higher Potency)[1][8] |

| Key Off-Target | 11β-Hydroxylase (CYP11B1)[3][22] | 11β-Hydroxylase (CYP11B1)[8][13] |

| Dominant Effect | Adrenocortical Suppression[3] | Hypnosis/Anesthesia[5][12] |

| Primary Application | Diagnostic PET Imaging (as ¹¹C-metomidate), Veterinary Anesthesia[3][14][20] | Induction of General Anesthesia, Procedural Sedation[5][12] |

Experimental Workflow & Methodologies

Conceptual Workflow for Analog Comparison

The rational comparison of two structurally similar compounds like metomidate and etomidate follows a logical progression from chemical analysis to in vitro and in vivo pharmacological assessment. This workflow ensures a comprehensive understanding of how structural modifications translate into functional differences.

Example Protocol: In Vitro 11β-Hydroxylase Inhibition Assay

This protocol outlines a self-validating system to quantify and compare the inhibitory potency of metomidate and etomidate on human 11β-hydroxylase.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of metomidate and etomidate on recombinant human 11β-hydroxylase (CYP11B1).

Materials:

-

Recombinant human CYP11B1 enzyme

-

Substrate: 11-deoxycortisol

-

Cofactor: NADPH

-

Test Compounds: Metomidate hydrochloride, Etomidate (dissolved in DMSO)

-

Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Quenching Solution (e.g., Acetonitrile)

-

96-well microplates

-

LC-MS/MS system for cortisol quantification

Methodology:

-

Compound Preparation:

-

Prepare stock solutions of metomidate and etomidate in 100% DMSO.

-

Perform a serial dilution of each compound stock in assay buffer to create a range of concentrations (e.g., 0.1 nM to 10 µM). Ensure the final DMSO concentration in the assay is ≤0.5% to prevent solvent effects.

-

-

Enzyme Reaction Setup:

-

In a 96-well plate, add 5 µL of each diluted test compound concentration or vehicle control (buffer with 0.5% DMSO) to triplicate wells.

-

Add 85 µL of a master mix containing assay buffer, recombinant CYP11B1, and NADPH to each well.

-

Pre-incubate the plate at 37°C for 10 minutes to allow compounds to bind to the enzyme.

-

-

Initiation and Termination of Reaction:

-

Initiate the enzymatic reaction by adding 10 µL of the substrate (11-deoxycortisol) to all wells.

-

Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction remains in the linear range.

-

Terminate the reaction by adding 100 µL of ice-cold quenching solution (acetonitrile) to each well. This will precipitate the enzyme and stop the reaction.

-

-

Sample Analysis:

-

Centrifuge the plate to pellet the precipitated protein.

-

Transfer the supernatant to a new plate for analysis.

-

Quantify the amount of cortisol (the product) formed in each well using a validated LC-MS/MS method.

-

-

Data Analysis and Validation:

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control wells (0% inhibition) and a positive control inhibitor or no-enzyme wells (100% inhibition).

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for both metomidate and etomidate.

-

Self-Validation: The assay includes positive (no enzyme) and negative (vehicle) controls on every plate to ensure assay performance. The linearity of the reaction should be pre-validated to confirm that substrate depletion is not a confounding factor.

-

Future Directions: Designing Safer Imidazole-Based Agents

The pronounced adrenocortical suppression of etomidate has spurred the development of new analogs designed to mitigate this side effect.[2][8] The primary strategy involves creating "soft" analogs that retain etomidate's favorable hypnotic and hemodynamic properties but are susceptible to ultra-rapid metabolism by plasma and tissue esterases.[13][25] Compounds like cyclopropyl-methoxycarbonyl metomidate (CPMM) have been engineered so that upon cessation of infusion, the drug is cleared so rapidly that adrenocortical function recovers significantly faster than with etomidate.[13][28] This research highlights how understanding the core chemical differences between etomidate and metomidate provides a rational basis for designing safer and more effective anesthetic agents.

Conclusion

The comparison between metomidate hydrochloride and etomidate serves as a classic case study in medicinal chemistry, demonstrating how a minimal structural modification—the exchange of a methyl for an ethyl ester—can profoundly alter a drug's pharmacological profile and clinical destiny. Etomidate remains a valuable hypnotic for anesthesia induction due to its high potency and cardiostability, despite its significant drawback of adrenal suppression. Metomidate, with its reduced hypnotic effect and heightened selectivity for adrenal enzymes, has been repurposed as a powerful tool for diagnostic imaging. The ongoing exploration of their structure-activity relationships continues to guide the rational design of next-generation anesthetics with improved safety profiles.

References

- Euser, A. S., & van de Garde, E. M. (2021). Etomidate and its Analogs: A Review of Pharmacokinetics and Pharmacodynamics. Clinical Pharmacokinetics.

-

Euser, A. S., & van de Garde, E. M. (2021). Etomidate and its Analogs: A Review of Pharmacokinetics and Pharmacodynamics. PMC. [Link]

-

Peden, C. J., & Pejo, E. (2013). Adrenocortical suppression and recovery after continuous hypnotic infusion: etomidate versus its soft analogue cyclopropyl-methoxycarbonyl metomidate. Critical Care. [Link]

-

Peden, C. J., & Pejo, E. (2013). Adrenocortical suppression and recovery after continuous hypnotic infusion: etomidate versus its soft analogue cyclopropyl-methoxycarbonyl metomidate. PubMed. [Link]

-

Atucha, E., Hammerschmidt, F., Zolle, I., Sieghart, W., & Berger, M. L. (2009). Structure–activity relationship of etomidate derivatives at the GABAA receptor. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Wikipedia. (n.d.). Etomidate. Retrieved from Wikipedia. [Link]

-

Pejo, E., & Raines, D. E. (2015). Analogues of Etomidate: Modifications Around Etomidate's Chiral Carbon and the Impact on In Vitro and In Vivo Pharmacology. Anesthesia and Analgesia. [Link]

-

Poon, K., & Vashisht, R. (2023). Etomidate. StatPearls. [Link]

-

National Center for Biotechnology Information. (n.d.). Etomidate. PubChem Compound Database. [Link]

-

Hansen, M. K., Nymoen, U., & Horsberg, T. E. (2003). Pharmacokinetic and pharmacodynamic properties of metomidate in turbot (Scophthalmus maximus) and halibut (Hippoglossus hippoglossus). Journal of Veterinary Pharmacology and Therapeutics. [Link]

-

Euser, A. S., & van de Garde, E. M. (2021). Etomidate and its Analogs: A Review of Pharmacokinetics and Pharmacodynamics. PubMed. [Link]

-

Atucha, E., et al. (2009). Structure-activity relationship of etomidate derivatives at the GABA(A) receptor: Comparison with binding to 11beta-hydroxylase. PubMed. [Link]

-

Anesthesia Key. (2017). Etomidate and Etomidate Analogues: Molecular Pharmacology and Behavioral Actions. Retrieved from Anesthesia Key. [Link]

-

National Center for Biotechnology Information. (n.d.). Metomidate hydrochloride, (R)-. PubChem Compound Database. [Link]

-

Hansen, M. K., Nymoen, U., & Horsberg, T. E. (2003). Pharmacokinetic and pharmacodynamic properties of metomidate in turbot (Scophthalmus maximus) and halibut (Hippoglossus hippoglossus). Journal of Veterinary Pharmacology and Therapeutics. [Link]

-

Euser, A. S., & van de Garde, E. M. (2021). Etomidate and its Analogs: A Review of Pharmacokinetics and Pharmacodynamics. University of Groningen Research Portal. [Link]

-

Ambre, J. J., & van der Bogert, C. (1980). Pharmacokinetics of etomidate, a new intravenous anesthetic. Anesthesiology. [Link]

-

SynZeal. (n.d.). Metomidate Hydrochloride. Retrieved from SynZeal. [Link]

-

National Institute of Standards and Technology. (n.d.). Etomidate. NIST Chemistry WebBook. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Metomidate?. Retrieved from Patsnap Synapse. [Link]

-

ResearchGate. (n.d.). Chemical structure of etomidate. Retrieved from ResearchGate. [Link]

-

YouTube. (2025). Pharmacology of Etomidate (Amidate, Tomvi). [Link]

-

National Center for Biotechnology Information. (n.d.). 1H-Imidazole-5-carboxylic acid, 1-((1R)-1-phenylethyl)-, ethyl ester, hydrochloride (1:1). PubChem Compound Database. [Link]

-

Pejo, E., & Raines, D. E. (2018). Anesthetic Drug Discovery and Development: A Case Study of Novel Etomidate Analogs. Methods in Enzymology. [Link]

-

Forman, S. A. (2011). Clinical and Molecular Pharmacology of Etomidate. Anesthesiology. [Link]

-

Semantic Scholar. (n.d.). The Pharmacology of Etomidate and Etomidate Derivatives. Retrieved from Semantic Scholar. [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 3-(1-phenylethyl)imidazole-4-carboxylate;hydrochloride. PubChem Compound Database. [Link]

-

E-Meducation. (2015). How does etomidate influence the production of cortisol by the adrenal gland?. Retrieved from E-Meducation. [Link]

-

ResearchGate. (n.d.). Chemical structures of etomidate and ET-26 HCl. Retrieved from ResearchGate. [Link]

-

Liu, Y., et al. (2015). Comparison of Adrenal Suppression between Etomidate and Dexmedetomidine in Children with Congenital Heart Disease. Medical Science Monitor. [Link]

-

Black, B. (2016). Etomidate and Corticosteroid Administration in the Critically Ill Patient. UND Scholarly Commons. [Link]

-

Wikipedia. (n.d.). Metomidate. Retrieved from Wikipedia. [Link]

-

precisionFDA. (n.d.). METOMIDATE HYDROCHLORIDE. Retrieved from precisionFDA. [Link]

-

ResearchGate. (n.d.). Chemical structures of R-etomidate, S-etomidate, R-metomidate, and S-metomidate. Retrieved from ResearchGate. [Link]

-

Holding, M. R., & MacFarlane, D. W. (1978). A clinical comparison between etomidate and methohexitone for anaesthetic induction. South African Medical Journal. [Link]

-

McGraw Hill Medical. (n.d.). Etomidate. AccessAnesthesiology. [Link]

-

Swanson, E. R., et al. (2008). A Comparison of Methohexital Versus Etomidate for Endotracheal Intubation of Critically Ill Patients. Annals of Pharmacotherapy. [Link]

-

Miller, B. M., et al. (1978). Etomidate and methohexitone. A comparative clinical study in out-patient anaesthesia. Anaesthesia. [Link]

Sources

- 1. Etomidate and its Analogs: A Review of Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Etomidate and its Analogs: A Review of Pharmacokinetics and Pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. Etomidate | C14H16N2O2 | CID 667484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Etomidate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Clinical and Molecular Pharmacology of Etomidate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. accessanesthesiology.mhmedical.com [accessanesthesiology.mhmedical.com]

- 10. What is the mechanism of Metomidate? [synapse.patsnap.com]

- 11. youtube.com [youtube.com]

- 12. Etomidate - Wikipedia [en.wikipedia.org]

- 13. Adrenocortical suppression and recovery after continuous hypnotic infusion: etomidate versus its soft analogue cyclopropyl-methoxycarbonyl metomidate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Metomidate Hydrochloride | 35944-74-2 [chemicalbook.com]

- 15. Etomidate and Etomidate Analogues: Molecular Pharmacology and Behavioral Actions | Anesthesia Key [aneskey.com]

- 16. Comparison of Adrenal Suppression between Etomidate and Dexmedetomidine in Children with Congenital Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. commons.und.edu [commons.und.edu]

- 18. Metomidate Hydrochloride | 35944-74-2 | SynZeal [synzeal.com]

- 19. Methyl 3-(1-phenylethyl)imidazole-4-carboxylate;hydrochloride | C13H15ClN2O2 | CID 118264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. Metomidate - Wikipedia [en.wikipedia.org]

- 21. researchgate.net [researchgate.net]

- 22. Metomidate hydrochloride | 35944-74-2 | Benchchem [benchchem.com]

- 23. neurocluster-db.meduniwien.ac.at [neurocluster-db.meduniwien.ac.at]

- 24. Structure-activity relationship of etomidate derivatives at the GABA(A) receptor: Comparison with binding to 11beta-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Anesthetic Drug Discovery and Development: A Case Study of Novel Etomidate Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Metomidate hydrochloride, (R)- | C13H15ClN2O2 | CID 12408733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 27. Etomidate [webbook.nist.gov]

- 28. Adrenocortical suppression and recovery after continuous hypnotic infusion: etomidate versus its soft analogue cyclopropyl-methoxycarbonyl metomidate - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Activity of Metomidate Hydrochloride on Adrenal Cells: A Technical Guide

Executive Summary

Metomidate, an imidazole-based hypnotic agent, is a potent and specific inhibitor of adrenal steroidogenesis. Its primary mechanism of action involves the direct inhibition of the mitochondrial cytochrome P450 enzyme 11β-hydroxylase (CYP11B1), a critical catalyst in the biosynthesis of cortisol.[1][2][3] This targeted activity has established Metomidate not only as a compound of interest for its clinical side-effect profile but, more importantly, as an invaluable research tool for the in vitro investigation of adrenal physiology and pathophysiology. This guide provides an in-depth examination of the molecular action of Metomidate on adrenal cells, outlines robust methodologies for its study using established cell line models, and presents field-proven insights for researchers and drug development professionals.

The Adrenal Steroidogenesis Pathway: A Primer

The adrenal cortex is a sophisticated endocrine organ responsible for synthesizing mineralocorticoids, glucocorticoids, and androgens from a common cholesterol precursor.[4][5] This multi-step process, known as steroidogenesis, is compartmentalized within different zones of the cortex and relies on a series of cytochrome P450 (CYP) enzymes. The two terminal and most critical enzymes for glucocorticoid and mineralocorticoid production are 11β-hydroxylase (CYP11B1) and aldosterone synthase (CYP11B2) , respectively.[6][7]

-

CYP11B1 , located in the zona fasciculata, is responsible for converting 11-deoxycortisol to cortisol , the primary glucocorticoid in humans.[7][8]

-

CYP11B2 , found in the zona glomerulosa, catalyzes the final steps in the synthesis of aldosterone , the principal mineralocorticoid.[7][9]

Given their pivotal roles, these enzymes are key targets for pharmacological modulation. Understanding this pathway is fundamental to appreciating the specific and potent effects of Metomidate.

Figure 1: Simplified adrenal steroidogenesis pathway highlighting the primary inhibitory target of Metomidate.

Mechanism of Action: Potent and Reversible Enzyme Inhibition